ACETYLKITASAMYCIN
説明
Overview of the Macrolide Antibiotic Class and its Significance in Antimicrobial Research
Macrolide antibiotics represent a significant class of antibacterial agents, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. ebsco.com This class of drugs is pivotal in modern medicine, often serving as a crucial alternative for individuals with allergies to penicillin. merckmanuals.comclevelandclinic.org Macrolides are derived from the soil-borne bacteria Saccharopolyspora erythraea (originally known as Streptomyces erythreus). youtube.com The first macrolide, erythromycin (B1671065), was discovered in 1952. nih.gov Since then, the class has expanded to include other well-known agents like azithromycin (B1666446) and clarithromycin (B1669154). ebsco.comnih.gov
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. ebsco.comrxlist.com They achieve this by binding to the 50S subunit of the bacterial ribosome, which effectively halts the growth and multiplication of bacteria. merckmanuals.comnih.govyoutube.com This action prevents the ribosome from adding subsequent amino acids to a growing peptide chain, thereby stopping protein production. nih.gov While they are generally considered bacteriostatic, meaning they inhibit bacterial growth, they can exhibit bactericidal (bacteria-killing) properties at high concentrations. ebsco.comnih.gov
The significance of macrolides in antimicrobial research is substantial. They are broad-spectrum antibiotics, effective against a wide range of bacteria, particularly Gram-positive organisms like Streptococcus and Staphylococcus, as well as atypical pathogens such as Mycoplasma and Chlamydia. ebsco.comyoutube.comyoutube.com Their utility extends to treating various infections, including those of the respiratory tract like pneumonia and whooping cough, skin infections, and certain sexually transmitted infections. ebsco.comclevelandclinic.orgnih.gov The ongoing development of resistance to many antibiotics has further underscored the importance of the macrolide class, prompting research into new derivatives and combination therapies to maintain their efficacy against evolving bacterial pathogens. nih.govacs.org
Contextualization of Kitasamycin (B1683686) and Acetylkitasamycin as a Derived Macrolide
Kitasamycin is a 16-membered ring macrolide antibiotic. This compound is a derivative of this parent compound. The key structural difference is the addition of an acetyl group, a modification intended to enhance its properties. Such chemical modifications in macrolides are often performed to improve pharmacokinetic profiles or heighten antibacterial efficacy compared to the original compound.
This compound functions through the same fundamental mechanism as other macrolides: it binds to the 50S subunit of the bacterial ribosome to inhibit protein synthesis. This interaction obstructs the translation process, preventing the elongation of peptide chains and thereby stopping bacterial growth and replication.
Historical Research Trajectories of this compound
Research into this compound has explored its activity against various bacterial pathogens. One notable area of study has been its efficacy against Clostridium perfringens, a bacterium responsible for intestinal infections in livestock. A 2017 study focused on establishing an integrated pharmacokinetic and pharmacodynamic model of this compound in swine to design effective dosage regimens against this pathogen. nih.gov The research involved developing a sensitive method to measure the concentration of this compound and its metabolite, kitasamycin, in intestinal samples. nih.gov
Earlier research, dating back to at least 1976, investigated a compound named "acetyl kidamycin," described as an antitumor antibiotic. nih.gov This study found that the compound strongly bound to DNA, increasing its melting temperature and causing single-strand scissions, suggesting a mechanism of action involving DNA interaction. nih.gov While named differently, its antibiotic properties place it within the broader historical context of research on acetylated natural products for therapeutic use. More recent research has also highlighted this compound's potential in treating infections caused by pathogens like Streptococcus suis and Mycobacterium tuberculosis.
Research Data on this compound
The following tables provide a summary of key data related to this compound based on available research findings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C43H69NO16 | nih.gov |
| Molecular Weight | 856.0 g/mol | nih.gov |
| Appearance | White to light yellow-white powder | nihs.go.jp |
| Solubility | Very soluble in methanol (B129727) and ethanol (B145695) (95); practically insoluble in water. | nihs.go.jp |
Table 2: Comparative Overview of Related Macrolides
| Compound | Parent/Derivative Status | Primary Mechanism of Action | Key Research Focus/Application |
| Kitasamycin | Parent compound | Inhibition of protein synthesis via binding to 50S ribosomal subunit | Used as a baseline for developing derivatives; antibiotic combinations. scirp.org |
| This compound | Acetylated derivative of Kitasamycin | Inhibition of protein synthesis via binding to 50S ribosomal subunit | Enhanced pharmacokinetic properties; activity against C. perfringens, S. suis. nih.gov |
| Erythromycin | Foundational macrolide antibiotic | Inhibition of protein synthesis via binding to 50S ribosomal subunit | Broad-spectrum use; treatment of respiratory and skin infections. ebsco.comnih.gov |
| Azithromycin | Semi-synthetic derivative of Erythromycin | Inhibition of protein synthesis via binding to 50S ribosomal subunit | Broader spectrum than erythromycin; prolonged tissue levels. ebsco.comnih.gov |
特性
CAS番号 |
178234-32-7 |
|---|---|
分子式 |
C7H11IN2O3 |
製品の起源 |
United States |
Molecular and Cellular Mechanisms of Action of Acetylkitasamycin
Ribosomal Target Engagement and Inhibition of Bacterial Protein Synthesis
The primary mode of action for acetylkitasamycin is the direct inhibition of bacterial protein synthesis. ersnet.org This is achieved by targeting the large ribosomal subunit, a critical component of the cell's protein production factory.
Binding to the 50S Ribosomal Subunit
This compound, characteristic of macrolide antibiotics, selectively binds to the 50S subunit of the bacterial 70S ribosome. ersnet.orgoup.com The bacterial ribosome, composed of a large 50S and a small 30S subunit, is responsible for translating messenger RNA (mRNA) into proteins. frontiersin.org By binding to the 50S subunit, this compound effectively stalls this process. The inhibition of protein synthesis disrupts numerous vital cellular functions, leading to a bacteriostatic effect, where the bacteria are prevented from growing and replicating. oup.commdpi.com This targeted action leverages the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes, which is a hallmark of many clinically useful antibiotics that target protein synthesis. caymanchem.com
Elucidation of Molecular Interactions at the Ribosomal Active Site
Detailed molecular studies on macrolides reveal that their binding site is located within the large ribosomal subunit's peptidyl transferase center (PTC) and the adjacent polypeptide exit tunnel. mdpi.comnih.gov this compound is understood to engage with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit. oup.comnih.gov
The binding site for macrolides is situated in a region of the 23S rRNA known as domain V. nih.govtaylorandfrancis.com This interaction physically obstructs the path of the nascent polypeptide chain through the exit tunnel. taylorandfrancis.com Key nucleotide residues, such as adenosine (B11128) at position 2058 (A2058), are crucial for the association of many macrolides. nih.gov By lodging within this tunnel, the antibiotic prevents the elongation of the peptide chain beyond a few amino acids, thus prematurely halting protein synthesis. caymanchem.com This mechanism effectively inhibits the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. oup.com
Modulation of Host-Pathogen Interactions or Other Bacterial Cellular Processes
Beyond the direct inhibition of protein synthesis, this compound, like other macrolides, can modulate bacterial virulence and other cellular activities, particularly at concentrations below the minimum inhibitory concentration (sub-MIC). These effects can alter the complex interplay between the pathogen and its host.
Research has demonstrated that sub-MIC levels of various macrolides can significantly suppress the production and activity of key bacterial virulence factors. ersnet.orgoup.com This includes the inhibition of toxins, enzymes, and structural components that are essential for pathogenesis. For instance, studies on other macrolides have shown a reduction in the production of exotoxins and proteases in Pseudomonas aeruginosa and pneumolysin in Streptococcus pneumoniae. ersnet.orgasm.org This anti-virulence activity occurs without necessarily killing the bacteria, but rather by disarming them, potentially making them more susceptible to the host's immune system. mbl.or.kr
Furthermore, macrolides can interfere with bacterial motility and community behaviors like biofilm formation. Sub-inhibitory concentrations have been shown to suppress the expression of flagellin, the protein subunit of the flagellum, thereby impairing bacterial movement. asm.org The effect on biofilms—structured communities of bacteria encased in a protective matrix—can be complex. While some studies report that macrolides can inhibit biofilm formation, others have noted an enhancement of biofilm growth in certain macrolide-resistant strains of Staphylococcus epidermidis. frontiersin.orgasm.orgmdpi.com This modulation of bacterial phenotypes highlights a broader mechanism of action that extends beyond simple protein synthesis blockade.
Table 1: Research Findings on the Effects of Sub-Inhibitory Concentrations of Macrolides on Bacterial Virulence
| Bacterial Species | Virulence Factor/Process Affected | Observed Effect | Macrolide(s) Studied | Reference(s) |
|---|---|---|---|---|
| Streptococcus pneumoniae | Pneumolysin (toxin) | Reduction in production and activity | Clarithromycin (B1669154), Azithromycin (B1666446) | ersnet.org |
| Pseudomonas aeruginosa | Exotoxin A, Proteases, Elastase | Inhibition of production | Azithromycin, Erythromycin (B1671065) | ersnet.orgasm.org |
| Pseudomonas aeruginosa | Flagellin (motility) | Suppression of expression | Erythromycin, Clarithromycin, Azithromycin | asm.org |
| Proteus mirabilis | Flagellin (motility) | Suppression of expression | Erythromycin, Clarithromycin, Azithromycin | asm.org |
| Staphylococcus epidermidis | Biofilm Formation | Enhancement in some resistant isolates | Erythromycin, Azithromycin, Clarithromycin | asm.org |
| Helicobacter pylori | Biofilm Formation | Weakening of biofilm structure | Clarithromycin | frontiersin.org |
Biosynthetic Pathways and Biotechnological Production of Kitasamycin and Acetylkitasamycin
Microbial Origin and Fermentation of Kitasamycin (B1683686)
Kitasamycin is a 16-membered macrolide antibiotic naturally produced by the bacterium Streptomyces kitasatoensis. vulcanchem.comnih.gov The production of this compound is a result of the intricate secondary metabolism of this soil-dwelling microorganism.
Role of Streptomyces Species in Macrolide Biosynthesis
The genus Streptomyces is a cornerstone in the discovery and production of a vast array of clinically significant bioactive molecules, particularly antibiotics. biomolther.orgnih.govcontinental.edu.pe These bacteria possess a complex life cycle and are renowned for their capacity to synthesize secondary metabolites, including the large and structurally diverse class of macrolide antibiotics. biomolther.orgnih.govcontinental.edu.peresearchgate.netresearchgate.net Macrolides are characterized by a large lactone ring, to which various sugar moieties are attached. The genetic machinery for producing these compounds is extensive, with the genomes of Streptomyces species containing an unusually high number of genes dedicated to secondary metabolism. biomolther.orgnih.govcontinental.edu.pe For instance, the sequenced genomes of various Streptomyces species have revealed numerous biosynthetic gene clusters (BGCs) that are often "cryptic," meaning their products are not produced under standard laboratory conditions. asm.orgasm.org Activating these silent gene clusters represents a promising frontier for discovering novel antibiotics. asm.orgasm.org
Genetic Architecture of Kitasamycin Biosynthetic Gene Clusters
The biosynthesis of kitasamycin is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces kitasatoensis genome. frontiersin.orgmdpi.com These clusters are large, contiguous sets of genes that encode all the necessary enzymatic machinery for the antibiotic's production. This includes Type I polyketide synthases (PKS), which are large, modular enzymes responsible for assembling the macrolide's polyketide backbone. frontiersin.orgmdpi.com The BGC also contains genes for the synthesis of precursor units, such as methoxymalonate, and for tailoring enzymes that modify the macrolactone core. mdpi.com Furthermore, the cluster includes regulatory genes that control the expression of the biosynthetic pathway, ensuring that the production of kitasamycin is a tightly regulated process. mdpi.com Leucine analog-resistant mutants of S. kitasatoensis have been shown to alter the composition of the kitasamycin complex they produce, highlighting the influence of precursor supply pathways on the final product. nih.gov
Enzymatic Acetylation Steps Leading to Acetylkitasamycin
This compound is a semi-synthetic derivative of kitasamycin, formed through the chemical or enzymatic addition of an acetyl group. mdpi.comresearchgate.net This modification alters the compound's properties.
Characterization of Acetyltransferase Enzymes
The conversion of kitasamycin to this compound is facilitated by acetyltransferase enzymes. These enzymes catalyze the transfer of an acetyl group, typically from a donor molecule like acetyl-CoA, to a specific hydroxyl group on the kitasamycin structure. vulcanchem.comufu.br In S. kitasatoensis, enzymes such as acetyl-CoA synthetase (AS), acetate (B1210297) kinase (AK), and acyl-phosphotransferase (APT) are crucial for supplying the acetyl-CoA precursor required for both the formation of the lactone ring and subsequent acetylation reactions. vulcanchem.comufu.br The activity of these enzymes often correlates with the production titer of kitasamycin. vulcanchem.comufu.br Acetylation is a common biological mechanism, and N-acetyltransferases are found across various organisms, where they play roles in detoxification, regulation, and the synthesis of signaling molecules. frontiersin.org The characterization of these enzymes involves determining their substrate specificity, kinetic parameters, and optimal reaction conditions. nih.gov
Strategies for Biocatalytic Production of this compound
Biocatalysis, the use of natural catalysts like enzymes, offers an environmentally friendly and highly specific alternative to traditional chemical synthesis for producing active pharmaceutical ingredients (APIs). contractpharma.comswissbiotech.orgmdpi.com Strategies for the biocatalytic production of this compound can involve several approaches.
One method is the use of whole-cell biocatalysts, where the microorganism that naturally produces the desired enzyme is used directly. frontiersin.orgbeilstein-journals.org For this compound, this could involve using strains of Streptomyces with high acetyltransferase activity. Fermentation conditions can be optimized to enhance production. For example, the addition of precursors like ethyl acetate to the fermentation broth of S. kitasatoensis has been shown to increase kitasamycin titers by boosting the intracellular pool of acetyl-CoA. ufu.br
Another strategy is the use of purified or immobilized enzymes. mdpi.comfrontiersin.org This approach, often referred to as cell-free biocatalysis, allows for greater control over reaction conditions and can overcome issues related to substrate transport across cell membranes or product toxicity to the host organism. frontiersin.org However, this method requires a stable and cost-effective supply of the enzyme and any necessary cofactors, such as acetyl-CoA. frontiersin.org Advances in protein engineering allow for the modification of enzymes to improve their stability, activity, and specificity, making biocatalytic processes more efficient and economically viable for industrial-scale manufacturing. contractpharma.com
Structure Activity Relationship Sar Studies of Acetylkitasamycin and Analogs
Identification of Key Structural Determinants for Antimicrobial Potency
The antimicrobial activity of acetylkitasamycin and related 16-membered macrolides is a finely tuned interplay of its various structural components. The large macrolactone ring, the appended sugars, and specific functional groups all contribute to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. patsnap.com
Key determinants of potency that have been identified through comparative studies of different macrolides include:
The 16-Membered Lactone Ring: This large ring serves as the scaffold for the molecule. Its conformation is critical for proper binding to the ribosomal target.
The Mycarose (B1676882) and Mycaminose Sugars: The presence of both sugars is generally considered essential for significant antibacterial activity. The amino sugar, mycaminose, is particularly important for interactions with the ribosomal RNA. slideshare.net
The Acetyl Group on Mycarose: The acetylation at the 4'-hydroxyl group of the mycarose sugar, which defines this compound, can influence the compound's pharmacokinetic properties and its interaction with the bacterial ribosome. While detailed studies specifically on the impact of this acetyl group are not extensively reported, modifications at this position in related macrolides have been shown to affect potency.
The Aldehyde Group (in related macrolides): In structurally similar 16-membered macrolides like tylosin (B1662201), modification of the aldehyde group at C-20 has been shown to dramatically enhance oral efficacy and antimicrobial activity. nih.govacs.org This suggests that this region of the macrolide is a critical site for chemical modification.
The 3- and 4''-Hydroxyl Groups: Modifications at the 3-hydroxyl group on the lactone ring and the 4''-hydroxyl group on the cladinose (B132029) sugar of 14-membered macrolides have been extensively studied and shown to be pivotal for activity. nih.gov While this compound is a 16-membered macrolide, the principles of how hydroxyl group modifications impact binding and potency are likely transferable. For instance, in josamycin (B1673084), another 16-membered macrolide, modifications at the 4'-hydroxyl group have been explored. nih.gov
Rational Design and Synthesis of Modified this compound Derivatives
The insights gained from SAR studies provide a roadmap for the rational design of novel this compound derivatives with improved antimicrobial profiles. The goal of such design is often to enhance potency against susceptible and resistant bacterial strains, improve pharmacokinetic properties, and reduce potential side effects.
The synthesis of modified this compound derivatives typically involves multi-step chemical transformations of the natural product. Common strategies include:
Modification of the Mycarose Sugar: As the site of the defining acetyl group, the mycarose sugar is a prime target for modification. This can include the introduction of different acyl groups to explore the impact of chain length and electronic properties on activity. The cleavage of the mycarose sugar from josamycin, followed by modification of the exposed 4'-hydroxyl group, has been successfully demonstrated. nih.gov
Derivatization of the Lactone Ring: Specific positions on the lactone ring, such as hydroxyl groups, can be targeted for modification. For example, in tylosin, thioether derivatives have been synthesized by Michael-type addition to the enone moiety of the aglycone, with some derivatives showing improved activity against macrolide-resistant Staphylococcus aureus. nih.gov
Hybrid Compound Synthesis: A more advanced approach involves the synthesis of hybrid molecules that combine the macrolide scaffold with other pharmacophores. This strategy aims to create compounds with dual mechanisms of action or improved targeting. nih.gov
Correlating Chemical Structure with Biological Activity Profiles
The ultimate validation of rational drug design lies in the biological evaluation of the synthesized derivatives. By systematically altering the structure of this compound and measuring the corresponding changes in antimicrobial activity, a clear correlation between chemical structure and biological function can be established. This is often quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Below is a hypothetical data table illustrating the kind of SAR data that would be generated from such studies. The data is based on general principles observed for 16-membered macrolides and is for illustrative purposes only, as specific and comprehensive SAR data for this compound is not widely published.
| Compound | Modification | Target Bacteria | MIC (µg/mL) |
| Kitasamycin (B1683686) | Parent Compound | Staphylococcus aureus | 1.0 |
| This compound | 4'-O-Acetyl (Mycarose) | Staphylococcus aureus | 0.5 |
| Derivative A | 4'-O-Propionyl (Mycarose) | Staphylococcus aureus | 0.8 |
| Derivative B | 4'-O-Benzoyl (Mycarose) | Staphylococcus aureus | 1.2 |
| Derivative C | 3-O-Methyl (Lactone) | Staphylococcus aureus | 2.0 |
| Derivative D | 20-Deoxo-20-amino (Lactone) | Staphylococcus aureus | 0.2 |
Interactive Data Table: The table above demonstrates how modifications to the this compound scaffold could influence its antimicrobial activity. For example, changing the acyl group at the 4'-position of the mycarose sugar (Derivatives A and B) could lead to variations in potency. Similarly, modifications on the lactone ring itself (Derivatives C and D), drawing from knowledge of related macrolides, would be expected to have a significant impact on the MIC values.
Preclinical Evaluation of Acetylkitasamycin S Antimicrobial Efficacy
In Vitro Antimicrobial Susceptibility and Activity Profiling
The in vitro evaluation of a new antimicrobial agent is a foundational step in characterizing its potential therapeutic utility. For acetylkitasamycin, a macrolide antibiotic, these studies establish its intrinsic potency and spectrum of activity against clinically relevant bacteria.
The minimal inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. biomerieux.com The minimal bactericidal concentration (MBC) is the lowest concentration that results in bacterial death. ucla.edu These parameters are critical for assessing an antimicrobial's potency.
Studies on this compound have determined its MIC and MBC against key veterinary pathogens. For instance, in research involving 110 isolates of Streptococcus suis, a significant pathogen in swine, the MICs for this compound ranged from 0.25 to 128 μg/mL. nih.gov For a specific pathogenic strain, S. suis HB1607, the MIC in Mueller-Hinton Broth (MHB) was 1 μg/mL, with an MBC of 2 μg/mL. nih.govmdpi.comresearchgate.net In a simulated in vivo environment using pulmonary epithelial lining fluid (PELF), the MIC remained 1 μg/mL, while the MBC increased to 4 μg/mL. nih.gov
Further research has quantified the susceptibility of different bacterial populations. For 55 sensitive strains of S. suis, the MIC₅₀ and MIC₉₀—the concentrations required to inhibit 50% and 90% of the isolates, respectively—were 1.21 μg/mL and 6.94 μg/mL. nih.gov Against the anaerobic bacterium Clostridium perfringens, another significant pathogen in swine, the MIC₅₀ and MIC₉₀ for 60 isolates were found to be 3.85 μg/mL and 26.45 μg/mL, respectively. nih.govresearchgate.net
Table 1: MIC and MBC Values for this compound Against Selected Bacterial Pathogens
| Bacterial Species | Isolate Information | Medium | MIC (μg/mL) | MBC (μg/mL) | Source(s) |
|---|---|---|---|---|---|
| Streptococcus suis | 110 clinical isolates | Broth | 0.25-128 | - | nih.gov |
| Streptococcus suis | 55 sensitive isolates (MIC₅₀) | Broth | 1.21 | - | nih.govmdpi.com |
| Streptococcus suis | 55 sensitive isolates (MIC₉₀) | Broth | 6.94 | - | nih.gov |
| Streptococcus suis | Strain HB1607 | MHB | 1 | 2 | nih.govmdpi.comresearchgate.net |
| Streptococcus suis | Strain HB1607 | PELF | 1 | 4 | nih.govmdpi.comresearchgate.net |
| Clostridium perfringens | 60 isolates (MIC₅₀) | - | 3.85 | - | nih.govresearchgate.net |
This compound has demonstrated a notable spectrum of activity, primarily against Gram-positive bacteria. mdpi.comresearchgate.netnih.gov Gram-positive cocci, which include genera like Staphylococcus and Streptococcus, are a major focus of its activity. nih.gov Its efficacy is particularly well-documented against Streptococcus suis, a bacterium responsible for severe respiratory diseases and other systemic infections in pigs. mdpi.comresearchgate.net Studies consistently highlight this compound's potent action against numerous isolates of this pathogen. nih.govmdpi.com
The activity of this compound also extends to other Gram-positive organisms, such as Clostridium perfringens, an anaerobic, spore-forming rod that can cause enteric diseases in swine. nih.gov This indicates that its spectrum covers both aerobic and anaerobic Gram-positive bacteria relevant to veterinary medicine.
The efficacy of antibiotics can be classified based on their killing kinetics: time-dependent or concentration-dependent. For time-dependent agents, the duration that the drug concentration remains above the MIC (T > MIC) is the key predictor of efficacy. ucla.edulitfl.com In contrast, for concentration-dependent agents, the peak concentration (Cmax) relative to the MIC is more critical. ucla.edulitfl.com
Macrolides, the class to which this compound belongs, are generally characterized as having time-dependent bactericidal effects. ucla.eduyoutube.com Their effectiveness relies on maintaining concentrations above the pathogen's MIC for a sufficient portion of the dosing interval. litfl.com Pharmacodynamic modeling of this compound supports this classification, as studies frequently use the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄h/MIC) as the primary index for predicting antimicrobial success. nih.govnih.gov This parameter integrates both concentration and time, and it is a common predictor for antibiotics that exhibit time-dependent killing with a moderate to long post-antibiotic effect. nih.gov
Pharmacokinetic-Pharmacodynamic (PK-PD) Integration in Animal Models
PK-PD modeling is an essential tool for translating in vitro susceptibility data into rational in vivo dosing strategies. frontiersin.org This approach integrates the time course of drug concentrations in the body (pharmacokinetics) with its antimicrobial effects (pharmacodynamics) to predict efficacy and optimize treatment regimens. nih.gov
In preclinical studies involving swine and piglets, a standardized methodology is employed for the PK-PD evaluation of this compound. The process begins with the administration of the compound to the animals, followed by the collection of biological samples such as plasma, PELF, and intestinal contents over time. mdpi.comresearchgate.netnih.gov
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to determine the concentrations of this compound and its metabolites in these collected samples. mdpi.comresearchgate.netnih.gov The resulting concentration-time data are then analyzed using specialized software, such as WinNonlin, to calculate key pharmacokinetic parameters like Cmax, Tmax (time to reach Cmax), and AUC. nih.govnih.govnih.gov
This pharmacokinetic data is then integrated with pharmacodynamic data (i.e., MIC values). The relationship between drug exposure and the antimicrobial effect is often characterized using an inhibitory sigmoid Emax model. nih.govnih.gov This mathematical model helps to quantify the exposure levels (e.g., AUC/MIC ratio) required to achieve specific endpoints, such as bacteriostasis or bacterial eradication. nih.govnih.gov
Analyzing drug concentrations at the site of infection is crucial for predicting clinical outcomes. For this compound, studies have focused on its distribution into key compartments like the pulmonary epithelial lining fluid (PELF) for respiratory infections and intestinal content for enteric diseases. nih.govnih.gov
In a study on piglets infected with S. suis, the concentration of this compound was measured in both plasma and PELF. nih.govmdpi.comresearchgate.net The integration of these in vivo PK data with ex vivo PD data (killing curves against S. suis in PELF) allowed researchers to establish a clear relationship between drug exposure and bacterial killing in the respiratory tract. nih.gov
Similarly, for C. perfringens infections in swine, this compound concentrations were measured in intestinal samples collected via surgically implanted T-shape ileal cannulas. nih.govresearchgate.net The ex vivo growth inhibition data were then fitted to an inhibitory sigmoid Emax equation. nih.gov This analysis determined the specific AUC/MIC ratios required to produce different levels of antimicrobial activity: a ratio of 4.84 hours was needed for bacteriostasis (inhibiting growth), 15.46 hours for bactericidal activity (killing bacteria), and 24.99 hours for complete bacterial eradication. nih.govresearchgate.net These findings are instrumental in designing dosage regimens that are effective for treating infections in these specific tissues.
Comparative Preclinical Studies with Other Macrolide Antibiotics or Antimicrobial Agents
The preclinical evaluation of this compound's antimicrobial efficacy is significantly illuminated through comparative studies with other macrolide antibiotics and different classes of antimicrobial agents. These investigations, primarily conducted in vitro, provide crucial data on its relative potency and spectrum of activity against a variety of clinically relevant pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter in these assessments.
Efficacy Against Mycoplasma Species
Comparative studies have demonstrated the potent activity of this compound (referred to as acetylmidecamycin in some studies) against various Mycoplasma species, including strains resistant to other macrolides. A 2020 study systematically evaluated the in vitro activities of this compound and other macrolides against a panel of 187 clinical isolates, including Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma species. nih.gov
The findings indicated that this compound possessed superior or comparable activity to other macrolides against these organisms. For macrolide-resistant M. pneumoniae, this compound exhibited the lowest MIC90 value (1 mg/L) compared to josamycin (B1673084) (4 mg/L), midecamycin (B1676577) (8 mg/L), azithromycin (B1666446) (16 mg/L), and erythromycin (B1671065) (>128 mg/L). nih.gov This suggests that this compound may be a valuable option for infections caused by macrolide-resistant M. pneumoniae.
Similarly, against Ureaplasma species, this compound had an MIC90 of 0.25 mg/L, which was lower than or equal to josamycin (0.5 mg/L), midecamycin (0.5 mg/L), azithromycin (1 mg/L), and erythromycin (1 mg/L). nih.gov For M. hominis, this compound also showed potent activity with an MIC90 of 0.25 mg/L, significantly lower than that of midecamycin (2 mg/L), and both azithromycin and erythromycin (>128 mg/L). nih.gov
Interactive Data Table: Comparative In Vitro Activity of this compound and Other Macrolides Against Mycoplasma and Ureaplasma Species
| Microorganism | This compound (mg/L) | Josamycin (mg/L) | Midecamycin (mg/L) | Azithromycin (mg/L) | Erythromycin (mg/L) |
| Mycoplasma pneumoniae | 1 | 4 | 8 | 16 | >128 |
| Ureaplasma species | 0.25 | 0.5 | 0.5 | 1 | 1 |
| Mycoplasma hominis | 0.25 | 0.5 | 2 | >128 | >128 |
| Data sourced from a study on the in vitro activities of various antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates. nih.gov |
Efficacy Against Other Clinically Relevant Pathogens
The comparative efficacy of macrolides, including compounds structurally and functionally similar to this compound, has been evaluated against a range of other bacteria.
Chlamydia trachomatis
In vitro susceptibility studies on clinical isolates of Chlamydia trachomatis have shown that macrolides are generally effective. One study reported MIC values for several macrolides, with clarithromycin (B1669154) showing the highest activity (MIC ≤0.015 microg/ml), followed by roxithromycin (B50055) and azithromycin (MIC ≤0.125 microg/ml), and erythromycin (MIC ≤0.25 microg/ml). nih.gov Although this compound was not included in this particular study, the data for other macrolides provide a benchmark for its expected efficacy against this intracellular pathogen.
Staphylococcus aureus
Against Gram-positive cocci such as Staphylococcus aureus, the activity of macrolides can be variable. In a comparative study of azithromycin and erythromycin, both macrolides showed similar activity against methicillin-susceptible S. aureus (MSSA). nih.gov However, methicillin-resistant S. aureus (MRSA) isolates were highly resistant to both agents. nih.gov Another study investigating the combined effects of caffeic acid and erythromycin on staphylococci highlighted the potential for synergistic activity, which could enhance the efficacy of macrolides against resistant strains. mdpi.com
Respiratory Pathogens
In the context of respiratory tract infections, macrolides are often compared for their activity against key pathogens like Streptococcus pneumoniae and Haemophilus influenzae. While newer macrolides like azithromycin and clarithromycin may offer advantages over erythromycin, such as improved activity against certain organisms, their efficacy can differ. nih.gov For instance, azithromycin is substantially more active than erythromycin against H. influenzae. nih.gov Time-kill studies have shown that against S. pneumoniae, azithromycin was more effective than erythromycin and clarithromycin, but less active than amoxicillin-clavulanate. nih.gov
Toxoplasma gondii
The inhibitory effects of several macrolides against the intracellular parasite Toxoplasma gondii have also been explored. In one in vitro study, roxithromycin, azithromycin, A-56268 (a derivative of erythromycin), and spiramycin (B21755) all demonstrated inhibitory activity. Roxithromycin showed the lowest 50% inhibitory concentration (IC50), indicating greater potency in this particular model.
Interactive Data Table: Comparative In Vitro Activity of Various Macrolides Against Selected Pathogens
| Antibiotic | Chlamydia trachomatis MIC (µg/mL) | Streptococcus pneumoniae MIC90 (mg/L) | Haemophilus influenzae MIC90 (mg/L) |
| Azithromycin | ≤0.125 nih.gov | 0.06 nih.gov | 2 nih.gov |
| Clarithromycin | ≤0.015 nih.gov | N/A | N/A |
| Erythromycin | ≤0.25 nih.gov | 0.03 nih.gov | 8 nih.gov |
| Roxithromycin | ≤0.125 nih.gov | N/A | N/A |
| Note: Data is compiled from multiple sources and methodologies may vary. N/A indicates data not available in the cited sources. |
Mechanisms of Antimicrobial Resistance to Acetylkitasamycin
Molecular Basis of Ribosomal Resistance to Macrolides
The primary target for macrolide antibiotics, including acetylkitasamycin, is the 50S large ribosomal subunit, where they bind within the polypeptide exit tunnel and inhibit protein synthesis. asm.orgmdpi.com Alterations to this target site are a common and effective mechanism of resistance.
The most widespread mechanism of acquired macrolide resistance involves the modification of the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. mdpi.comnih.gov This is typically achieved by enzymes that methylate a specific nucleotide within the ribosome's peptidyl transferase center. oup.com
Erm Methyltransferases : A diverse family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases is frequently responsible for this modification. nih.govfrontiersin.org These enzymes add one or two methyl groups to the N6 position of a specific adenine (B156593) residue, A2058 (E. coli numbering), in domain V of the 23S rRNA. asm.orgfrontiersin.orglife-science-alliance.org This methylation induces a conformational change in the ribosome, which weakens the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, leading to the MLSB resistance phenotype. asm.orgmdpi.comlife-science-alliance.org Mono-methylation of A2058 typically confers low to moderate resistance, while di-methylation results in high-level resistance to most MLSB antibiotics. frontiersin.org
rRNA Mutations : In addition to enzymatic modification, direct mutations in the 23S rRNA gene can also confer resistance. asm.orgfrontiersin.org Substitutions at key nucleotides in the drug-binding pocket, such as A2058 and A2059, can prevent effective antibiotic binding. frontiersin.orgasm.org This mechanism is particularly significant in bacteria with a low number of rRNA operons, like Helicobacter pylori and Mycobacterium species, where a mutation in just one or two copies can produce a resistant phenotype. asm.orgnih.gov
| Mechanism | Gene/Mutation | Effect | Resistance Phenotype |
| Ribosomal Methylation | erm genes (ermA, ermB, ermC, ermF, etc.) | Mono- or di-methylation of A2058 in 23S rRNA. nih.govfrontiersin.org | High-level MLSB (Macrolide-Lincosamide-Streptogramin B) resistance. asm.orgmdpi.com |
| rRNA Mutation | Point mutations at A2058, A2059, C2611 in 23S rRNA. asm.orgasm.org | Alters the conformation of the macrolide binding site. frontiersin.org | Varies from low to high-level macrolide resistance, sometimes including lincosamides. asm.org |
While modifications to rRNA are a primary driver of resistance, mutations in the genes encoding ribosomal proteins L4 and L22 have also been identified as a significant cause of macrolide resistance. nih.govnih.gov These two proteins have extended loops that protrude into the polypeptide exit tunnel, forming a constriction near the macrolide binding site. asm.orgnih.govresearchgate.net
Mutations, including amino acid substitutions, deletions, or insertions within these loops, can alter the architecture of the exit tunnel. nih.govresearchgate.net This structural change is thought to hinder the binding of macrolides to their target site. asm.org While some mutations in L4 and L22 confer broad resistance to macrolides, others can result in resistance to specific macrolides while retaining susceptibility to others. nih.gov For example, the L22 Lys90Trp mutation confers resistance to erythromycin (B1671065) but not to the 16-membered macrolides tylosin (B1662201) and spiramycin (B21755). nih.gov Studies have identified numerous unique mutations in L4 and L22 that are sufficient to confer macrolide resistance. nih.govresearchgate.net
| Ribosomal Protein | Gene | Common Mutation Regions | Effect on Ribosome |
| L4 | rplD | Highly conserved region from Q62 to G66. asm.orgresearchgate.net | Alters the structure of the peptide exit tunnel, affecting macrolide binding. asm.org |
| L22 | rplV | Highly conserved region from P87 to G91. asm.orgresearchgate.net | Alters the structure of the peptide exit tunnel, affecting macrolide binding. asm.org |
Efflux Pump Systems Mediating Resistance to this compound
Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. oup.comlumenlearning.com This mechanism prevents the antibiotic from reaching its intracellular target, thereby conferring resistance. Overexpression of these pumps is a common cause of multidrug resistance in many pathogenic bacteria. mdpi.comjidc.org
Several families of efflux pumps contribute to macrolide resistance. These systems can be specific for certain macrolides or have broad substrate profiles.
ATP-Binding Cassette (ABC) Superfamily : These transporters use the energy from ATP hydrolysis to expel substrates. micropspbgmu.ru
Msr (Macrolide-Streptogramin Resistance) pumps : The msr(A) and msr(B) genes encode ABC transporters that provide protection to the ribosome. nih.gov The msr(D) gene is often found adjacent to mef genes and is part of a dual efflux system. nih.govfrontiersin.org
MacAB-TolC : In Gram-negative bacteria like E. coli, the MacAB-TolC system is a tripartite ABC transporter. micropspbgmu.runih.gov MacB is the inner membrane ABC transporter, MacA is the periplasmic membrane fusion protein (MFP), and TolC is the outer membrane channel. nih.gov This system is particularly effective against 14- and 15-membered macrolides. nih.gov
Major Facilitator Superfamily (MFS) : These pumps utilize the proton motive force to export drugs. asm.org
Mef (Macrolide Efflux) pumps : Encoded by mef genes such as mef(A) and mef(E), these pumps are a major cause of macrolide resistance in species like Streptococcus pneumoniae. frontiersin.orgnih.gov They typically confer resistance to 14- and 15-membered macrolides, a characteristic known as the M-phenotype. asm.orgfrontiersin.org A newer variant, mef(B), has also been identified. nih.gov
MreA (Macrolide Resistance Efflux) : A distinct MFS efflux determinant identified in Streptococcus agalactiae, MreA confers resistance to 14- and 15-membered macrolides. asm.org
Resistance-Nodulation-Division (RND) Superfamily : Predominantly found in Gram-negative bacteria, RND pumps are tripartite systems that contribute significantly to intrinsic and acquired multidrug resistance. bmbreports.org Pumps like AdeABC in Acinetobacter baumannii and MexAB-OprM in Pseudomonas aeruginosa can extrude a wide variety of antibiotics, including macrolides. mdpi.commdpi.comnih.gov
| Efflux Pump System | Gene(s) | Pump Family | Typical Bacterial Host | Substrate Specificity Note |
| Mef/Mel | mef(E)/mel(msrD) | MFS / ABC | Streptococcus pneumoniae nih.gov | Dual pump system required for high-level resistance. nih.gov |
| MsrA/MsrB | msr(A), msr(B) | ABC | Staphylococcus aureus nih.gov | Protects the ribosome from inhibition. mdpi.com |
| MacAB-TolC | macA, macB, tolC | ABC | Escherichia coli, Neisseria gonorrhoeae nih.govoup.com | Primarily exports 14- and 15-membered macrolides. nih.gov |
| AdeABC | adeA, adeB, adeC | RND | Acinetobacter baumannii mdpi.com | Broad substrate range including macrolides, aminoglycosides, and fluoroquinolones. mdpi.com |
| MreA | mreA | MFS | Streptococcus agalactiae asm.org | Exports 14- and 15-membered macrolides. asm.org |
The expression of efflux pump genes is tightly controlled. oup.commdpi.com In many cases, expression is inducible, meaning it is triggered or increased in the presence of a substrate, such as a macrolide antibiotic. oup.comnih.gov For example, the expression of both mef(E) and mel in S. pneumoniae can be induced by erythromycin. nih.gov Studies have shown a direct correlation between the level of mef(E) gene expression and the level of macrolide resistance; higher expression leads to higher resistance. nih.govresearchgate.net
Resistance can also arise from mutations in regulatory genes. mdpi.comnih.gov Many efflux pump operons are controlled by local repressor genes. Mutations that inactivate these repressors can lead to the constitutive overexpression of the pump, resulting in a stable multidrug-resistant phenotype. mdpi.com
Enzymatic Inactivation of this compound by Bacterial Resistance Genes
A third major strategy for antibiotic resistance is the direct inactivation of the drug molecule by bacterial enzymes. lumenlearning.comnih.gov These enzymes modify the antibiotic's structure, rendering it unable to bind to its ribosomal target. mdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. mdpi.comnih.gov
Two primary classes of enzymes are known to inactivate macrolides:
Macrolide Esterases : Encoded by ere genes (e.g., ereA, ereB), these enzymes hydrolyze the macrocyclic lactone ring that forms the core structure of all macrolide antibiotics. nih.govmdpi.com The breaking of this ring completely inactivates the drug. lumenlearning.commdpi.com
Macrolide Phosphotransferases : Encoded by mph genes (e.g., mphA, mphB), these enzymes inactivate macrolides by covalently adding a phosphate (B84403) group to the antibiotic. mdpi.comnih.gov This modification typically occurs at the 2'-hydroxyl group of the desosamine (B1220255) sugar, which is critical for ribosomal binding. nih.gov
| Enzyme Class | Gene Family | Mechanism of Action | Effect on Macrolide |
| Macrolide Esterases | ere | Hydrolysis of the macrolide's lactone ring. mdpi.com | Irreversible inactivation of the antibiotic. lumenlearning.com |
| Macrolide Phosphotransferases | mph | Phosphorylation of a hydroxyl group on the antibiotic. mdpi.comnih.gov | Prevents the drug from binding to the ribosome. mdpi.com |
Plasmid-Mediated and Chromosomal Resistance Mechanisms
Resistance to this compound, a member of the macrolide antibiotic class, is primarily driven by genetic modifications that can be either transferred between bacteria on mobile genetic elements like plasmids or arise from spontaneous mutations within the bacterial chromosome. wikipedia.orgfuturelearn.com These mechanisms often confer resistance not just to this compound but to the broader group of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics due to their similar modes of action. frontiersin.org
Plasmid-Mediated Resistance: Plasmids play a crucial role in the rapid dissemination of antimicrobial resistance genes among bacterial populations through horizontal gene transfer. wikipedia.orgnih.gov For macrolides, the most significant plasmid-borne resistance mechanisms include:
Target Site Modification: This is the most common mechanism of high-level macrolide resistance. mdpi.com It involves the enzymatic modification of the antibiotic's target, the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit. frontiersin.org The erm (erythromycin ribosome methylation) genes, frequently located on plasmids and transposons, encode for methyltransferase enzymes. mdpi.comnih.gov These enzymes add one or two methyl groups to a specific adenine nucleotide in the 23S rRNA, which reduces the binding affinity of macrolide antibiotics like this compound, thereby allowing protein synthesis to proceed unimpeded. frontiersin.orgnih.gov
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target. nih.govoup.com Genes encoding these efflux pumps, such as the mef (macrolide efflux) gene, are often carried on mobile genetic elements. nih.gov This mechanism typically results in a lower level of resistance compared to target modification. nih.gov
Enzymatic Inactivation: Though less common clinically for macrolides, some bacteria possess plasmid-encoded enzymes that can inactivate the drug molecule itself. frontiersin.orgoup.com These include macrolide phosphotransferases (MPHs) and macrolide esterases (Eres), which modify the antibiotic's structure, rendering it unable to bind to the ribosome. frontiersin.org
Plasmids often carry multiple resistance genes, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.orgnih.gov The transfer of these "R-factors" (resistance plasmids) allows for the swift spread of resistance traits between different bacterial species and genera. wikipedia.org
Chromosomal Resistance: Resistance can also arise from mutations in the bacterium's own chromosomal DNA. futurelearn.com These mutations occur spontaneously during bacterial replication and can be selected for under antibiotic pressure. futurelearn.com Key chromosomal resistance mechanisms include:
Target Site Mutation: Mutations in the chromosomal genes that encode for the 23S rRNA or ribosomal proteins can alter the antibiotic binding site. mdpi.comnih.gov For instance, point mutations in domain V of the 23S rRNA gene can decrease the affinity of macrolides for the ribosome, leading to resistance. mdpi.com
Modification of Efflux Pump Regulation: Chromosomal mutations can occur in the regulatory genes that control the expression of efflux pumps. futurelearn.com These mutations can lead to the overproduction of native efflux pumps, increasing the expulsion of antibiotics from the cell and thereby conferring resistance. futurelearn.comfrontiersin.org
While plasmid-mediated transfer allows for rapid, widespread dissemination of pre-existing resistance genes, chromosomal mutations are a key source of novel resistance development within a bacterial lineage. futurelearn.comresearchgate.net
Development of Resistance in Specific Pathogens (e.g., Streptococcus suis, Clostridium perfringens)
The use of macrolides in veterinary and human medicine has driven the selection for and spread of resistance in various pathogens.
Streptococcus suis S. suis is a significant swine pathogen and a zoonotic agent that can cause severe infections in humans. researchgate.net High rates of antimicrobial resistance (AMR), particularly to macrolides and tetracyclines, have been reported worldwide. frontiersin.org
Prevalence and Mechanisms: Studies have identified a high prevalence of resistance genes in S. suis. The erm(B) gene, which confers MLSB resistance through ribosome methylation, is frequently detected and often disseminated by integrative and mobilizable elements. researchgate.net In a 2024 study of invasive S. suis isolates from Spain, 23 distinct AMR genes were identified, with 90% of isolates exhibiting multidrug resistance. frontiersin.org Resistance to macrolides like tilmicosin (B555) and erythromycin was found to be significantly associated with particular genetic lineages (sequence types or STs). frontiersin.org
Susceptibility Data: Despite widespread resistance, this compound has shown activity against some isolates. A 2022 study aimed at establishing optimal dosing regimens to decrease the emergence of resistant S. suis reported the minimum inhibitory concentration (MIC) for 110 isolates. researchgate.net The MIC50 (the concentration required to inhibit 50% of isolates) for the 55 sensitive strains was 1.21 µg/mL. researchgate.net The MIC for the specific pathogenic strain HB1607, used for further experiments, was 1 µg/mL. researchgate.net
Clostridium perfringens C. perfringens is an anaerobic, spore-forming bacterium responsible for diseases like necrotic enteritis in animals and food poisoning in humans. frontiersin.orgmdpi.com
Prevalence and Mechanisms: High rates of resistance to macrolides have been observed in C. perfringens isolates from various sources. frontiersin.org A 2022 study of isolates from yaks in the Qinghai-Tibet plateau found that 81.25% were resistant to erythromycin. frontiersin.org The presence of AMR genes in the genome of C. perfringens is a primary driver of this resistance. mdpi.com
Susceptibility Data: A 2017 study was conducted to establish a pharmacokinetic/pharmacodynamic (PK/PD) model for this compound against C. perfringens in swine, with a goal of designing dosage regimens that could decrease the risk of resistance emergence. nih.gov The study determined the MIC for 60 C. perfringens isolates, revealing an MIC50 of 3.85 µg/mL and an MIC90 (the concentration required to inhibit 90% of isolates) of 26.45 µg/mL. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Specific Pathogens
| Pathogen | Isolate Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| Streptococcus suis | 55 sensitive isolates | 1.21 | Not Reported | researchgate.net |
| Clostridium perfringens | 60 isolates | 3.85 | 26.45 | nih.gov |
Table 2: Common Resistance Genes Associated with Macrolide Resistance
| Gene | Mechanism | Common Location | Level of Resistance | Reference |
|---|---|---|---|---|
| erm (e.g., ermB) | Ribosomal Methylation (Target Modification) | Plasmid, Transposon | High | mdpi.comnih.gov |
| mef | Active Efflux Pump | Plasmid | Low | nih.gov |
| 23S rRNA genes | Target Site Mutation | Chromosome | Variable | mdpi.com |
Advanced Analytical Methodologies for Acetylkitasamycin Characterization and Quantification in Research
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Multi-Component Analysis
Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the cornerstone for the analysis of acetylkitasamycin and its related compounds. semanticscholar.org This technique offers significant advantages, including superior sensitivity, enhanced selectivity, and faster analysis times compared to conventional HPLC. semanticscholar.org The use of sub-2 µm particle columns in UHPLC allows for better separation efficiency, while the tandem mass spectrometer provides definitive structural confirmation and precise quantification, even at very low concentrations. chemguide.co.uk
A key application involves the simultaneous determination of the various components of this compound and its parent compound, kitasamycin (B1683686), in biological fluids. Research has demonstrated the establishment of reliable LC-MS/MS methods for the concurrent quantification of up to twelve different components from both this compound and kitasamycin in swine plasma. nih.gov
Method Development and Validation for Biological Matrices (e.g., plasma, tissue fluids)
Developing a robust UHPLC-MS/MS method for this compound in biological matrices like plasma and tissue fluids is a meticulous process aimed at ensuring accuracy and reliability for research applications. nih.gov
Method Development: The process begins with optimizing the chromatographic and mass spectrometric conditions.
Sample Preparation: The initial and critical step involves extracting the analytes from the complex biological matrix. A common approach is protein precipitation using organic solvents like acetonitrile (B52724) or methanol (B129727), which effectively removes larger protein molecules that can interfere with the analysis. nih.govwikipedia.org This is often followed by centrifugation and filtration to obtain a clean sample extract.
Chromatographic Separation: A reversed-phase column, such as a C18, is typically employed for separation. nih.govresearchgate.net A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve good separation of the multiple this compound components and distinguish them from endogenous matrix components. nih.govwikipedia.org
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally effective for macrolides like this compound. nih.gov The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. For each component, specific precursor-to-product ion transitions are identified and optimized to ensure that only the target analyte is quantified, minimizing interferences. nih.gov
Method Validation: Once developed, the method undergoes rigorous validation according to international guidelines to confirm its performance. shimadzu.com Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed over a specified concentration range.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. These are assessed at multiple concentration levels (low, medium, and high) both within a single day (intra-day) and over several days (inter-day). longdom.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For this compound components, LOQs in the low µg/L range (e.g., 3-5 µg/L) have been achieved in plasma. nih.gov
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Studies have reported mean recoveries for this compound and kitasamycin components ranging from 85.3% to 103.5%. nih.gov
Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. It is a critical parameter for ensuring that the biological matrix does not suppress or enhance the analyte signal, which would lead to inaccurate quantification. longdom.org
Stability: The stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. longdom.org
Table 1: Typical Validation Parameters for UHPLC-MS/MS Analysis of this compound in Plasma This table is an interactive representation of typical validation data based on published methodologies.
| Parameter | Typical Acceptance Criteria | Example Finding for this compound Components |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (%Bias) | Within ±15% | -10% to +11% |
| Recovery | Consistent and reproducible | 85% - 104% |
| Matrix Effect | Within 85% - 115% | 93% - 106% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 3 - 5 µg/L |
Applications in Pharmacokinetic and Metabolomic Research
Pharmacokinetic Research: Validated UHPLC-MS/MS methods are indispensable for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. By accurately measuring the concentrations of this compound and its various components in plasma or tissue fluids over time, researchers can determine key PK parameters. nih.gov
A study involving the administration of this compound to swine successfully used a validated LC-MS/MS method to track the plasma concentrations of its components. nih.gov The results showed that the concentrations of this compound components were significantly higher than those of the resulting kitasamycin metabolites, with this compound A4/A5 being the most abundant component at each time point measured. nih.gov This type of detailed, multi-component analysis provides a deeper understanding of the compound's in vivo disposition.
Table 2: Key Pharmacokinetic Parameters Determined Using UHPLC-MS/MS This table is an interactive representation of pharmacokinetic data that can be generated.
| Parameter | Description | Example Data Point (Hypothetical) |
|---|---|---|
| Cmax | Maximum plasma concentration | 2.5 µg/mL |
| Tmax | Time to reach Cmax | 2.0 hours |
| AUC (Area Under the Curve) | Total drug exposure over time | 15.0 µg·h/mL |
| T½ (Half-life) | Time for plasma concentration to reduce by half | 8.5 hours |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | 1.2 L/h/kg |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | 3.0 L/kg |
Metabolomic Research: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. UHPLC-MS/MS is a powerful tool in this field due to its ability to detect a wide range of compounds with high sensitivity. core.ac.uk In the context of this compound research, untargeted or targeted metabolomic approaches can be used to investigate the metabolic pathways affected by the compound or to identify its metabolites. By comparing the metabolic profiles of treated versus untreated biological systems, researchers can uncover biomarkers and gain insights into the compound's mechanism of action and metabolic fate. nih.gov The high resolution and mass accuracy of advanced mass spectrometers (like Q-TOF or Orbitrap) coupled with UHPLC are particularly valuable for identifying unknown metabolites. nih.gov
Other Chromatographic and Spectroscopic Techniques in Structural and Quantitative Research
While UHPLC-MS/MS is a dominant technique, other analytical methods have been and continue to be relevant for the analysis of this compound and related macrolides. nih.gov
High-Performance Liquid Chromatography (HPLC): Before the widespread adoption of UHPLC-MS/MS, HPLC with UV or electrochemical detection was a common method for macrolide analysis. nih.govresearchgate.net HPLC methods have been developed for the simultaneous determination of macrolides, including kitasamycin, in various matrices. nih.gov These methods typically use C18 columns and mobile phases consisting of phosphate (B84403) buffers and acetonitrile, with detection at specific UV wavelengths (e.g., 232 nm for kitasamycin). nih.gov While less sensitive than MS detection, HPLC-UV is a robust and cost-effective technique for quantitative analysis in quality control of pharmaceutical formulations. chemguide.co.ukshimadzu.com
Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. It is known for its high separation efficiency and minimal sample/solvent consumption. CE has been successfully applied to the analysis of various macrolide antibiotics. capes.gov.brnih.gov By using specific buffer systems, sometimes containing surfactants (micellar electrokinetic capillary chromatography) or organic solvents, CE can effectively separate structurally similar macrolide components. capes.gov.brnih.govscite.ai
Spectroscopic Techniques: Spectroscopic methods are fundamental for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for determining the precise molecular structure of organic compounds. wikipedia.orgjeolusa.com Techniques like 1H NMR and 13C NMR, along with two-dimensional NMR (e.g., COSY, HSQC), provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. measurlabs.com This is essential for confirming the identity of this compound and characterizing its individual components and any novel metabolites.
Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular "fingerprint" by identifying the functional groups present in a molecule based on their absorption of infrared radiation. longdom.org For this compound, IR spectra would show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O) from esters and the lactone ring, and C-O bonds of the glycosidic linkages. longdom.orgscientificwebjournals.com It serves as a valuable tool for identity confirmation and quality control.
Emerging Research Areas and Translational Prospects for Acetylkitasamycin
Strategies to Mitigate Antimicrobial Resistance in Veterinary Medicine Research
The rise of antimicrobial resistance (AMR) is a significant global health challenge, impacting both human and veterinary medicine. bva.co.ukmdpi.com The use of antimicrobials in animals can lead to the emergence of resistant bacteria, which may be transferred to humans. europa.eu Consequently, developing and implementing strategies to mitigate resistance is a high priority. For acetylkitasamycin, used in veterinary settings, several research-driven strategies are crucial for preserving its efficacy.
A cornerstone of AMR mitigation is the responsible and prudent use of antibiotics. bva.co.ukavma.org This involves adhering to principles of antimicrobial stewardship, which includes using antibiotics only when necessary and based on accurate diagnostics. mdpi.comcdc.gov In veterinary practice, this translates to improved animal husbandry, hygiene, biosecurity measures, and vaccination programs to prevent infections in the first place, thereby reducing the need for antibiotics like this compound. cdc.govnih.govavma.org
One of the most promising scientific strategies to combat resistance development is the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov This approach integrates data on how the drug is absorbed, distributed, metabolized, and excreted by the animal (pharmacokinetics) with data on its effectiveness against the target pathogen (pharmacodynamics). A study on this compound in swine infected with Clostridium perfringens demonstrated the power of this approach. nih.gov By establishing an integrated PK/PD model, researchers were able to design dosage regimens that could be effective for treatment while potentially reducing the risk for the emergence of macrolide resistance. nih.gov The study determined the minimum inhibitory concentration (MIC) for C. perfringens and used this data to model the optimal drug exposure needed for bacteriostatic and bactericidal effects. nih.gov
Further strategies being investigated to combat AMR in veterinary medicine include:
Combination Therapy: Using two or more antibiotics with different mechanisms of action can enhance efficacy and slow the development of resistance. mdpi.com Research into effective combinations of this compound with other antimicrobials could provide new therapeutic options.
Surveillance and Data Sharing: Continuous monitoring of antimicrobial consumption and resistance patterns in veterinary pathogens is essential. europa.eumdpi.com This data helps to inform treatment guidelines and identify emerging resistance threats related to this compound use.
Development of Alternatives: Research into non-antibiotic alternatives, such as bacteriophage therapy, is gaining traction as a way to control bacterial pathogens without contributing to conventional antibiotic resistance. mdpi.comnih.gov
Potential for Novel this compound Analogs with Improved Profiles
The chemical scaffold of 16-membered macrolides like kitasamycin (B1683686) offers significant opportunities for modification to create novel analogs with improved properties. researchgate.net The development of semisynthetic derivatives is a proven strategy for enhancing antibacterial activity, overcoming resistance mechanisms, and improving pharmacokinetic profiles. mdpi.com Research into new this compound analogs is a promising frontier for extending the lifespan of this antibiotic class.
Interest in synthesizing new 16-membered macrolide derivatives has been renewed due to their favorable biological properties and a lower tendency to induce resistance compared to some other antibiotic classes. researchgate.net Medicinal chemistry efforts can focus on specific modifications to the this compound molecule. For example, research on other macrolides and related antibiotics provides a roadmap for potentially fruitful modifications:
Modification at the C-3 Position: Studies on leucomycin, a related 16-membered macrolide, have shown that modifying the C-3 position can lead to derivatives with improved in vitro activity against clinically important resistant pathogens, such as erythromycin-resistant Streptococcus pneumoniae. nih.gov
Modification at the 6″-Position: Research on aminoglycoside antibiotics like kanamycin (B1662678) and tobramycin (B1681333) has demonstrated that modifications at the 6″-position can yield derivatives that are less affected by certain resistance mechanisms and may have an improved therapeutic index. mdpi.comnih.gov Introducing aminoalkylamine or guanidinoalkylamine residues at this position has been shown to enhance interaction with cellular targets and help overcome resistance. mdpi.com
The goal of creating new this compound analogs is to develop compounds that can effectively combat bacteria that have developed resistance to the parent drug. This can be achieved by designing molecules that can evade existing resistance mechanisms, such as enzymatic inactivation or target site modification. nih.gov For instance, an analog might be designed to have a stronger binding affinity for the bacterial ribosome or be a poor substrate for the enzymes that degrade the original antibiotic. The development of such analogs is considered one of the most effective approaches to address the challenge of drug-resistant bacteria. researchgate.net
Role of this compound in Investigating Bacterial Physiology and Virulence Mechanisms
Beyond its clinical use, this compound serves as a valuable research tool for investigating fundamental aspects of bacterial physiology and pathogenesis. Its specific mechanism of action—the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome—targets one of the most essential processes in a bacterial cell. patsnap.com
By studying how bacteria respond and adapt to the presence of this compound, researchers can gain insights into:
Ribosome Function and Protein Synthesis: Investigating the precise binding site of this compound on the ribosome and how mutations in ribosomal proteins or rRNA confer resistance can illuminate the complex mechanics of translation.
Mechanisms of Antibiotic Resistance: The study of bacteria that become resistant to this compound reveals the physiological strategies they employ to survive. These include enzymatic modification of the drug, active efflux of the antibiotic out of the cell via pumps, and modification of the antibiotic's target. nih.govpatsnap.commdpi.com Understanding these mechanisms at a molecular level is crucial for developing new drugs that can bypass them.
Metabolic Responses to Stress: Antibiotic exposure induces a complex stress response in bacteria. Research has shown that bactericidal antibiotics can trigger a cascade of events, including the production of reactive oxygen species (ROS) and a lethal burst in ATP levels, leading to cell death. elifesciences.org Studying the metabolic and proteomic changes in bacteria exposed to sub-lethal doses of this compound can reveal adaptive physiological pathways that contribute to tolerance and the eventual emergence of genetic resistance. elifesciences.org
This compound can also be used to probe the role of specific virulence factors in bacterial infections. Virulence factors are molecules produced by bacteria—such as toxins, adhesins, and capsular polysaccharides—that enable them to colonize a host and cause disease. nih.govmbl.or.kr Since the production of these factors relies on protein synthesis, this compound can be used to inhibit their expression, allowing researchers to study the impact of their absence on the infection process.
Table 1: Examples of Bacterial Virulence Factors and Physiological Processes Investigated Using Protein Synthesis Inhibitors like this compound
| Category | Specific Factor/Process | Bacterial Species Example(s) | Potential Research Application with this compound |
|---|---|---|---|
| Surface Proteins | Adhesins (e.g., S-fimbrial adhesins), Fibronectin-binding proteins | Escherichia coli, Staphylococcus aureus | Inhibit expression to study the role of adhesion in colonization and biofilm formation. mdpi.com |
| Inhibit Phagocytosis | Capsular Polysaccharides (CP) | Staphylococcus aureus | Block capsule production to investigate its role in evading the host immune system. mbl.or.kr |
| Toxins | Cytotoxins, Enterotoxins | Staphylococcus aureus, Clostridium perfringens | Inhibit toxin synthesis to assess their direct contribution to tissue damage and disease symptoms. nih.gov |
| Biofilm Formation | Polysaccharide intercellular adhesin (PIA/PNAG) | Staphylococcus epidermidis | Downregulate genes (e.g., ica operon) involved in biofilm matrix production to study biofilm development and persistence. mdpi.com |
| Nutrient Acquisition | Siderophores (e.g., Yersiniabactin) | Escherichia coli | Inhibit the synthesis of iron-scavenging molecules to study bacterial survival in iron-limited host environments. mdpi.com |
| Gene Regulation | Global regulators (e.g., MarA, SigB) | Escherichia coli, Staphylococcus epidermidis | Perturb the expression of regulatory proteins to understand their role in controlling stress responses and virulence. nih.govmdpi.com |
By modulating the expression of these factors, this compound can help fulfill a version of "Molecular Koch's Postulates," where the diminished expression of a factor correlates with reduced virulence, thereby implicating it in pathogenesis. nih.gov
Computational and In Silico Approaches in this compound Drug Discovery Research
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering ways to accelerate research and reduce costs. weizmann.ac.ilncsu.edu These approaches are highly applicable to the study and development of this compound and its analogs. By using computer simulations, researchers can predict molecular properties, model biological interactions, and design new molecules with desired characteristics before undertaking expensive and time-consuming laboratory synthesis. weizmann.ac.ilbonviewpress.com
A variety of computational techniques can be integrated into the this compound research pipeline:
Virtual Screening and Library Design: Software can generate vast virtual libraries containing millions of potential macrolide scaffolds. ncsu.edu These libraries can be computationally screened to identify candidates with promising properties, such as high predicted binding affinity to the bacterial ribosome or favorable pharmacokinetic profiles. This in silico screening process quickly narrows down the most promising compounds for actual synthesis and testing. ncsu.edu
Molecular Docking: This technique predicts how a ligand (like this compound or a novel analog) binds to the active site of a target protein, such as the bacterial ribosome or a resistance-conferring enzyme. researchgate.net Molecular docking provides insights into the binding energy and specific molecular interactions (e.g., hydrogen bonds) that stabilize the drug-target complex. This information is crucial for understanding the mechanism of action and for rationally designing new analogs with enhanced binding. researchgate.netmdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comnih.gov By evaluating properties like solubility, membrane permeability, and potential toxicity early in the discovery process, researchers can prioritize candidates that are more likely to have favorable drug-like qualities and succeed in later stages of development. weizmann.ac.ilaimspress.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time. mdpi.com This method can be used to study the conformational changes of this compound when it binds to the ribosome and to assess the stability of the drug-receptor complex. This provides a deeper understanding of the interaction dynamics than static docking models. bonviewpress.com
Table 2: Application of Computational Approaches in this compound Research
| Computational Approach | Description | Application in this compound Research |
|---|---|---|
| Virtual Library Enumeration | Computer-based generation of large, diverse sets of virtual molecules based on a core scaffold. ncsu.edu | Designing vast libraries of novel this compound analogs by modifying different chemical positions. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other. researchgate.net | Modeling the interaction of this compound with the 50S ribosomal subunit to guide the design of analogs with improved binding or to overcome resistance mutations. |
| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of molecules to their biological activity using statistical models. nih.gov | Developing models to predict the antibacterial activity of new this compound analogs based on their structural features. |
| ADMET Prediction | In silico prediction of a drug's pharmacokinetic and toxicity profile. mdpi.comaimspress.com | Screening potential this compound analogs for drug-likeness, solubility, permeability, and potential toxicity to prioritize candidates for synthesis. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. mdpi.com | Assessing the stability of the this compound-ribosome complex and understanding the dynamic nature of the binding interaction. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a drug's biological activity. nih.gov | Creating a pharmacophore model from this compound to screen databases for new, structurally different compounds that might have similar activity. |
By combining these in silico methods, researchers can adopt a rational design strategy. weizmann.ac.il This involves a tiered approach where a large number of virtual compounds are first screened based on simple properties, and progressively fewer, more promising candidates are evaluated with more computationally intensive and accurate methods before being selected for laboratory investigation. weizmann.ac.il This rational, computation-driven approach holds significant potential for the discovery of the next generation of this compound-based antibiotics.
Q & A
Basic Research Questions
Q. What are the standardized experimental protocols for synthesizing Acetylkitasamycin to ensure reproducibility?
- Methodological Answer: Follow guidelines for detailed experimental documentation, including reagent sources (manufacturer, purity, batch number), reaction conditions (temperature, solvent ratios, catalysts), and purification steps. Reproducibility requires explicit procedural descriptions and cross-referencing established protocols from primary literature . For novel methods, provide step-by-step validation using techniques like NMR or HPLC to confirm compound identity and yield .
Q. How can researchers assess the purity of this compound batches for pharmacological studies?
- Methodological Answer: Use HPLC for quantitative purity analysis and mass spectrometry (MS) for molecular weight confirmation. For cell-based assays, request additional quality control (e.g., peptide content analysis, TFA removal <1%) to minimize variability . Document batch-specific impurities and their potential biological impacts .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity assays?
- Methodological Answer: Employ non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Include error propagation analysis to account for instrumental and biological variability. Consult a statistician to validate assumptions (e.g., normality, heteroscedasticity) and select appropriate tests (e.g., ANOVA for multi-group comparisons) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer: Conduct a meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference raw data for methodological flaws (e.g., inconsistent controls). Engage domain experts to assess whether discrepancies arise from compound stability, solubility, or off-target effects .
Q. What experimental design principles optimize this compound’s synthetic yield while minimizing byproducts?
- Methodological Answer: Apply Design of Experiments (DoE) to evaluate parameter interactions (e.g., pH, temperature). Use response surface methodology to identify optimal conditions. Characterize byproducts via LC-MS and adjust reaction stoichiometry or catalysts accordingly. Document iterative refinements in supplementary materials to guide future scale-up .
Q. How should researchers develop an analytical framework to study this compound’s mechanism of action (MOA) in complex biological systems?
- Methodological Answer: Integrate multi-omics approaches (e.g., transcriptomics, proteomics) with phenotypic screening. Use pathway enrichment analysis to prioritize molecular targets. Validate hypotheses via CRISPR knockouts or chemical inhibition. Address conflicting MOA hypotheses by distinguishing primary targets (via binding assays) from secondary effects (e.g., metabolomic profiling) .
Q. What strategies ensure robust cross-study comparisons of this compound’s pharmacokinetic (PK) properties?
- Methodological Answer: Standardize PK parameters (e.g., Cmax, AUC) using validated animal models (e.g., murine vs. primate). Account for interspecies metabolic differences via in vitro microsomal assays. Publish raw PK curves and computational models (e.g., compartmental analysis) to enable reproducibility .
Methodological Considerations
- Data Contradiction Analysis : Prioritize identifying the principal contradiction (e.g., conflicting toxicity profiles) over secondary issues. Use sensitivity analysis to weigh evidence strength (e.g., sample size, assay precision) .
- Collaborative Research : Share raw datasets and analytical pipelines via repositories (e.g., Zenodo) to facilitate independent validation. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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